molecular formula C15H16FNO2S B5257014 4-ETHYL-N-[(4-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE

4-ETHYL-N-[(4-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B5257014
M. Wt: 293.4 g/mol
InChI Key: YUIUNEBXHCNSIZ-UHFFFAOYSA-N
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Description

4-ETHYL-N-[(4-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE is a sulfonamide compound characterized by the presence of an ethyl group, a fluorophenyl group, and a benzenesulfonamide structure. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Properties

IUPAC Name

4-ethyl-N-[(4-fluorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-2-12-5-9-15(10-6-12)20(18,19)17-11-13-3-7-14(16)8-4-13/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIUNEBXHCNSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-N-[(4-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-fluorobenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-N-[(4-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-ethylbenzenesulfonic acid.

    Reduction: Formation of 4-ethylbenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ETHYL-N-[(4-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-ETHYL-N-[(4-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. As a sulfonamide, it can inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.

    Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

    Sulfanilamide: A simpler sulfonamide structure with broad-spectrum antibacterial activity.

Uniqueness

4-ETHYL-N-[(4-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of both an ethyl group and a fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

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